(S)-Ampa, or (S)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a potent agonist of the AMPA receptor, a subtype of ionotropic glutamate receptors in the central nervous system. This compound is characterized by its ability to mimic the neurotransmitter glutamate, facilitating fast excitatory synaptic transmission. The chemical structure of (S)-Ampa includes an isoxazole ring, which is crucial for its interaction with AMPA receptors, allowing it to induce rapid depolarization in neurons by permitting the influx of sodium ions and efflux of potassium ions .
(S)-AMPA binds to the glutamate binding site of AMPA receptors, causing a conformational change that allows an influx of cations (mainly sodium) into the cell. This depolarizes the cell membrane, leading to excitatory neurotransmission.
(S)-AMPA can also trigger excitotoxic cell death at high concentrations, particularly in immature neurons [].
(S)-AMPA is for research use only and can be toxic if ingested, inhaled, or absorbed through the skin. It may cause irritation to eyes, skin, and respiratory tract.
(S)-AMPA, also known as (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a specific agonist for AMPA receptors. PubChem: These receptors are glutamate receptors, which are crucial for excitatory neurotransmission in the brain.
(S)-AMPA is a valuable tool for researchers investigating AMPA receptor function and physiology. Due to its high selectivity for AMPA receptors compared to other glutamate receptor subtypes, (S)-AMPA allows scientists to isolate and study the specific effects of AMPA receptor activation. Hello Bio:
This research can help us understand:
(S)-AMPA can be used in various techniques like electrophysiology to measure electrical currents generated by AMPA receptor activation in neurons. Hello Bio: This helps researchers understand how AMPA receptors influence neuronal communication.
(S)-AMPA can be used to model excitotoxic brain injury, a type of cell death caused by excessive glutamate stimulation. While (S)-AMPA itself can act as a neurotoxin in the immature brain, in controlled research settings, it can be used to mimic the overstimulation of AMPA receptors that occurs in some neurological disorders. Hello Bio:
(S)-Ampa exhibits significant biological activity as a selective agonist for AMPA receptors. It is known for generating fast EPSPs in neurons, contributing to synaptic plasticity and cognitive functions such as learning and memory. The compound does not activate other types of glutamate receptors, such as N-methyl-D-aspartic acid or kainate receptors, which underscores its specificity and potential therapeutic applications . Furthermore, (S)-Ampa has been studied for its neuroprotective properties and potential roles in treating neurological disorders like Alzheimer's disease and schizophrenia .
The synthesis of (S)-Ampa typically involves several steps:
(S)-Ampa has several applications in research and potential therapeutic areas:
Interaction studies involving (S)-Ampa focus on its binding affinity and efficacy at AMPA receptors compared to other glutamate receptor agonists. These studies utilize techniques such as radiolabeled ligand binding assays and electrophysiological recordings to assess how (S)-Ampa influences neuronal activity. Research indicates that (S)-Ampa has a higher selectivity for AMPA receptors than other compounds like kainate or N-methyl-D-aspartic acid, making it a valuable tool for dissecting glutamatergic signaling pathways .
Similar compounds to (S)-Ampa include:
Compound | Receptor Selectivity | Primary Action | Unique Features |
---|---|---|---|
(S)-Ampa | High (AMPA only) | Fast excitatory transmission | Specificity for AMPA receptors |
Kainic Acid | Moderate | Excitatory transmission | Activates both AMPA and kainate |
N-methyl-D-aspartic Acid | Low | Excitatory transmission | Primarily targets NMDA receptors |
Ibotenic Acid | Moderate | Excitatory transmission | Dual action on AMPA and NMDA |
(S)-Ampa stands out due to its high specificity for AMPA receptors, making it particularly useful in research focused on understanding synaptic mechanisms without confounding effects from other receptor types .